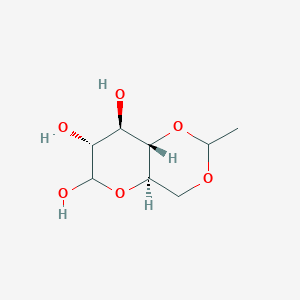![molecular formula C16H16 B092222 Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro- CAS No. 1082-12-8](/img/structure/B92222.png)
Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro- is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a polycyclic aromatic hydrocarbon and is commonly referred to as DCT.
Mécanisme D'action
The mechanism of action of DCT is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
DCT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis B. In addition, it has been shown to reduce inflammation and oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DCT in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of using DCT is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on DCT. One of the areas of interest is the development of DCT analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of DCT in combination with other anticancer agents to enhance its therapeutic effects. Furthermore, the potential use of DCT in the treatment of neurodegenerative diseases is an area that requires further investigation.
Méthodes De Synthèse
DCT can be synthesized using various methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and Suzuki coupling. The Diels-Alder reaction is the most commonly used method for synthesizing DCT. It involves the reaction between cyclooctadiene and benzyne in the presence of a catalyst such as palladium or platinum.
Applications De Recherche Scientifique
DCT has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. It has also been shown to have neuroprotective effects and is being studied for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
1082-12-8 |
|---|---|
Nom du produit |
Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro- |
Formule moléculaire |
C16H16 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene |
InChI |
InChI=1S/C16H16/c1-2-8-14-10-4-6-12-16(14)15-11-5-3-9-13(15)7-1/h3-6,9-12H,1-2,7-8H2 |
Clé InChI |
CZYWAPBZHJZHJD-UHFFFAOYSA-N |
SMILES |
C1CCC2=CC=CC=C2C3=CC=CC=C3C1 |
SMILES canonique |
C1CCC2=CC=CC=C2C3=CC=CC=C3C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



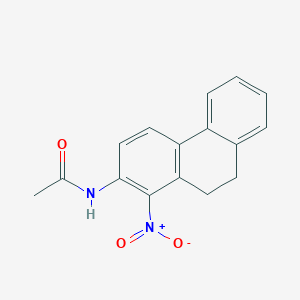
![(2Z,5S,8R,9S,10S,13S,14S,17R)-17-Hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B92145.png)
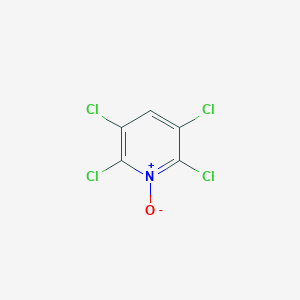
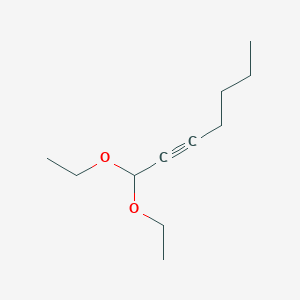
![Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B92150.png)
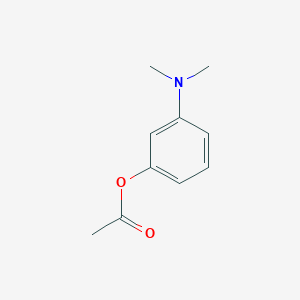
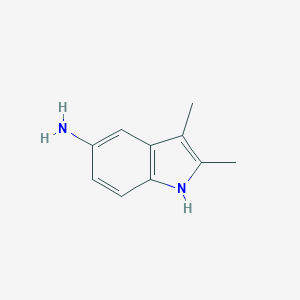
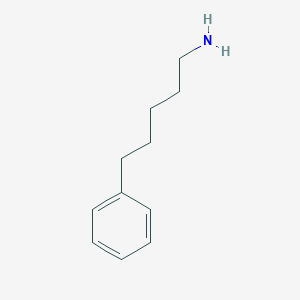
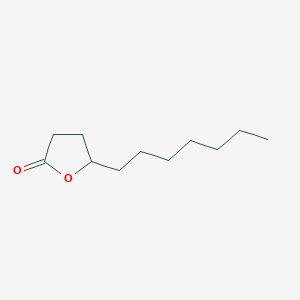
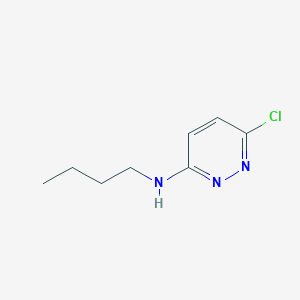
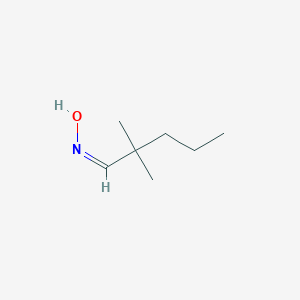
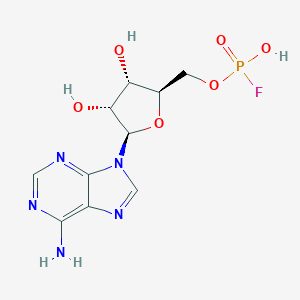
![Spiro[5.5]undecane](/img/structure/B92164.png)
